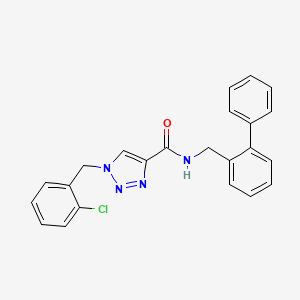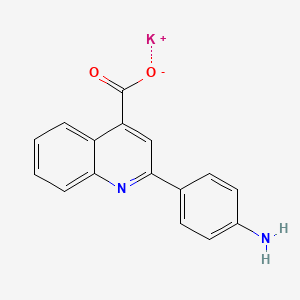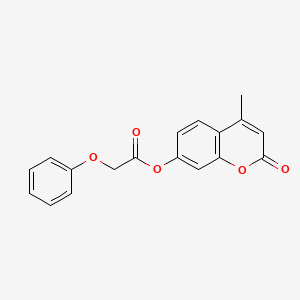
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
Mécanisme D'action
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has some limitations, including its potential toxicity at high doses and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, particularly in neurological disorders.
Méthodes De Synthèse
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve lung function and reduce airway inflammation. In neurological disorders, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXZZFHITYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-1-(3,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)